克林霉素盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clindamycin hydrochloride is a lincosamide antibiotic derived from lincomycin. It is widely used to treat a variety of bacterial infections, including those caused by anaerobic bacteria, staphylococci, streptococci, and pneumococci . This compound is particularly effective against infections of the respiratory tract, skin, soft tissues, and bones . It is also used in the treatment of acne and some cases of methicillin-resistant Staphylococcus aureus (MRSA) .

科学研究应用

Clindamycin hydrochloride has a wide range of applications in scientific research:

作用机制

Target of Action

Clindamycin hydrochloride primarily targets the 50s ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds during protein synthesis.

Mode of Action

Clindamycin hydrochloride works by binding to the 50s ribosomal subunit of bacteria . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, which inhibits early chain elongation . This disruption of protein synthesis leads to changes in the bacterial cell wall surface .

Biochemical Pathways

The primary biochemical pathway affected by clindamycin hydrochloride is the protein synthesis pathway in bacteria . By binding to the 50s ribosomal subunit, clindamycin hydrochloride disrupts the transpeptidation reaction, thereby inhibiting the elongation of the peptide chain during protein synthesis . This disruption leads to a decrease in the production of essential proteins, affecting the growth and survival of the bacteria.

Pharmacokinetics

Clindamycin hydrochloride is rapidly absorbed after oral administration . It has a half-life of approximately 3 hours in adults , indicating that it is metabolized and excreted relatively quickly. Clindamycin hydrochloride is primarily metabolized in the liver and excreted via the bile duct and kidneys .

Result of Action

The action of clindamycin hydrochloride results in changes in the bacterial cell wall surface, which decreases the adherence of bacteria to host cells and increases intracellular killing of organisms . This leads to the effective treatment of serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .

Action Environment

The action of clindamycin hydrochloride can be influenced by various environmental factors. For instance, the presence of other antibiotics that also target the 50s ribosomal subunit, such as chloramphenicol and macrolides (e.g., erythromycin, clarithromycin, and azithromycin), may compete for binding at this site . Additionally, the pH and ion concentration of the environment can affect the stability and efficacy of clindamycin hydrochloride .

生化分析

Biochemical Properties

Clindamycin hydrochloride interacts with the 50s ribosomal subunit, preventing ribosomal translocation . This interaction inhibits protein synthesis, which is crucial for bacterial growth and survival .

Cellular Effects

Clindamycin hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Clindamycin hydrochloride involves binding to the 50s ribosomal subunit . This binding prevents ribosomal translocation, inhibiting protein synthesis . This inhibition can lead to changes in gene expression and ultimately, bacterial cell death .

Metabolic Pathways

Clindamycin hydrochloride is involved in the protein synthesis pathway in bacteria . It interacts with the 50s ribosomal subunit, which is a key component of this pathway .

Subcellular Localization

The subcellular localization of Clindamycin hydrochloride is likely to be in the cytoplasm, where it can interact with the bacterial ribosome

准备方法

Synthetic Routes and Reaction Conditions: Clindamycin hydrochloride is synthesized from lincomycin through a series of chemical reactions. The process involves the chlorination of lincomycin to replace the hydroxyl group at position 7 with a chlorine atom . This is followed by a series of steps including silicon protecting group application, selective deprotection, Mitsunobu substitution reaction, and hydrolysis .

Industrial Production Methods: The industrial production of clindamycin hydrochloride involves the chlorination of clindamycin with a Vilsmeier reagent to obtain a reaction liquid containing clindamycin hydrochloride crude product . This is followed by hydrolysis, extraction, and concentration to obtain clindamycin free alkali. The final step involves the salt-forming reaction of clindamycin hydrochloride alcoholate in an ethanol-water solution .

化学反应分析

Types of Reactions: Clindamycin hydrochloride undergoes various chemical reactions, including substitution reactions, where the chlorine atom can be replaced by other functional groups . It also participates in hydrolysis reactions to form clindamycin free alkali .

Common Reagents and Conditions:

Chlorination: Vilsmeier reagent is commonly used for the chlorination of clindamycin.

Mitsunobu Reaction: This reaction involves the use of a compound of formula I and R1COOH as raw materials.

Major Products: The major products formed from these reactions include clindamycin hydrochloride and its various derivatives, such as 7-epimembrycin .

相似化合物的比较

Lincomycin: The parent compound from which clindamycin is derived.

Clindamycin Phosphate: A prodrug of clindamycin that is rapidly converted to clindamycin in vivo.

Comparison: Clindamycin hydrochloride has a broader antibacterial spectrum and higher potency compared to lincomycin . It is also more completely absorbed by the gastrointestinal tract and is not influenced by food . Clindamycin phosphate, on the other hand, is used for intramuscular or intravenous injection and has similar clinical indications as clindamycin hydrochloride .

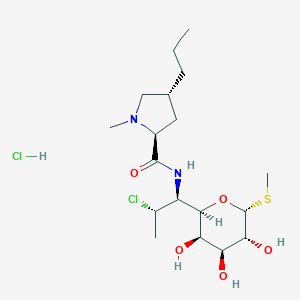

属性

CAS 编号 |

21462-39-5 |

|---|---|

分子式 |

C18H34Cl2N2O5S |

分子量 |

461.4 g/mol |

IUPAC 名称 |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide;chloride |

InChI |

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1 |

InChI 键 |

AUODDLQVRAJAJM-XJQDNNTCSA-N |

SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

手性 SMILES |

CCC[C@@H]1C[C@H]([NH+](C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.[Cl-] |

规范 SMILES |

CCCC1CC([NH+](C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.[Cl-] |

Key on ui other cas no. |

21462-39-5 |

Pictograms |

Irritant |

相关CAS编号 |

18323-44-9 (Parent) |

同义词 |

7 Chloro 7 deoxylincomycin 7-Chloro-7-deoxylincomycin Chlolincocin Chlorlincocin Cleocin Clindamycin Clindamycin Hydrochloride Clindamycin Monohydrochloride Clindamycin Monohydrochloride, Monohydrate Dalacin C Hydrochloride, Clindamycin Monohydrate Clindamycin Monohydrochloride Monohydrochloride, Clindamycin Monohydrochloride, Monohydrate Clindamycin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

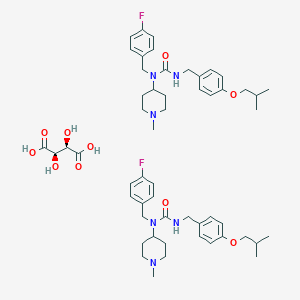

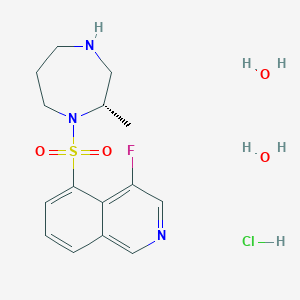

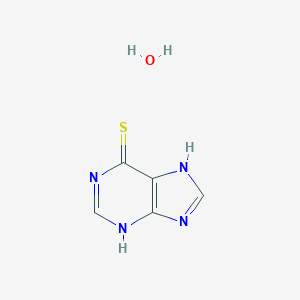

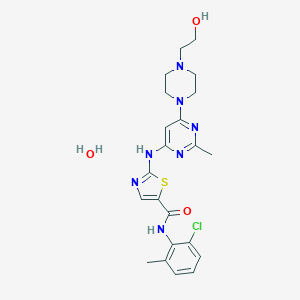

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。